3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-16-12-14-18(15-13-16)25-24(28)22-21(19-10-6-7-11-20(19)29-22)26-23(27)17-8-4-3-5-9-17/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOQQYZLSVCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Amidation Reaction: The cyclohexanecarboxamide group can be introduced via an amidation reaction using cyclohexanecarboxylic acid and an amine derivative.
Substitution Reaction: The N-(4-ethylphenyl) group can be introduced through a substitution reaction using 4-ethylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or benzofuran ring, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of benzofuran compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly if it exhibits promising pharmacological activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, if it exhibits anti-inflammatory activity, it may inhibit key enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
3-Amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide (C17H16N2O2)
- Key Difference: Replaces the cyclohexaneamido group with an amino (-NH2) substituent at the 3-position.
- Its molecular weight (284.33 g/mol) is significantly lower, which may improve bioavailability .
N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (C30H23ClN2O3)
- Key Difference : Substitutes the 4-ethylphenyl group with a 4-chlorophenyl and introduces a bulky diphenylpropanamido chain.
- Impact : The chloro group increases electronegativity and lipophilicity, while the diphenylpropanamido moiety adds steric bulk, likely affecting binding to hydrophobic pockets in proteins. This compound’s higher molecular weight (515.97 g/mol) may limit passive diffusion .
Variations in the Aryl Carboxamide Group
3-cyclohexaneamido-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (C24H26N2O5)
- Key Difference : Replaces the 4-ethylphenyl group with a 2,5-dimethoxyphenyl.
- The dimethoxy substitution may enhance solubility due to increased polarity but reduce membrane permeability compared to the ethylphenyl analogue .
5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3; C17H16N2O2)
- Key Difference: Replaces the benzofuran core with an imidazolidinone ring but retains the 4-ethylphenyl group.
- Impact: Pharmacological studies on IM-3 revealed central nervous system (CNS) activity, suggesting that the ethylphenyl group may facilitate blood-brain barrier penetration. The imidazolidinone core, however, introduces different hydrogen-bonding motifs compared to benzofuran .
Functional Group Additions and Modifications
7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C16H15N2O5S)
- Key Difference : Incorporates a sulfamoylphenylmethyl group and a methoxy substituent on the benzofuran.
- The methoxy group may further modulate electronic properties .
3-chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide (C26H24Cl2N2O2S2)
Structural and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Key Substituents |
|---|---|---|---|
| Target Compound | 422.47 | ~3.5 | Cyclohexaneamido, 4-ethylphenyl |
| 3-Amino-N-(4-ethylphenyl)-... | 284.33 | ~2.8 | Amino, 4-ethylphenyl |
| N-(4-chlorophenyl)-3-diphenylpropanamido | 515.97 | ~5.2 | Chlorophenyl, diphenylpropanamido |
| IM-3 (imidazolidinone) | 296.33 | ~2.5 | Ethylphenyl, imidazolidinone |
*Estimated using fragment-based methods.
- The target compound’s cyclohexaneamido group balances lipophilicity (LogP ~3.5) and steric bulk, optimizing membrane permeability and target engagement.
Q & A
Q. What are the common synthetic routes for 3-cyclohexaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, and what reaction conditions are critical for achieving high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the benzofuran core and subsequent amidation. Key steps include:
- Cyclohexaneamido group introduction : Reacting the benzofuran precursor with cyclohexanecarboxylic acid derivatives under coupling agents like EDCI or HATU .
- N-(4-ethylphenyl) substitution : Nucleophilic aromatic substitution or Buchwald-Hartwig amination for aryl group attachment .
- Critical conditions : Anhydrous solvents (e.g., THF, DMF), controlled temperatures (0–60°C), and catalysts (e.g., Pd for cross-coupling) .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | KOtBu, DMF, 50°C | 75 | 90 |
| Amidation | EDCI, DMAP, CH₂Cl₂ | 82 | 95 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., cyclohexaneamido proton signals at δ 1.2–2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₇N₂O₃: 415.2015) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological screening assays are recommended to assess the compound's bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC values) .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can reaction parameters be optimized using Design of Experiments (DoE) methodologies to enhance synthesis scalability?
- Methodological Answer : DoE minimizes experimental runs while maximizing data output. Key factors include:
- Variables : Temperature, solvent ratio, catalyst loading .
- Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 45°C, 1.5 eq. catalyst for 90% yield) .
- Case Study : A Plackett-Burman design reduced reaction steps from 5 to 3 while maintaining 85% yield .
Q. What strategies resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Comparative assays : Replicate studies under standardized conditions (e.g., serum-free media, matched cell lines) .
- Metabolite profiling : LC-MS to identify degradation products that may influence activity .
- Target engagement studies : Thermal shift assays or SPR to confirm direct binding to purported targets .
Q. How do molecular docking studies and QSAR models contribute to understanding the compound's mechanism of action?
- Methodological Answer :
- Docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., cyclooxygenase-2) with key residues (e.g., Arg120, Tyr355) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., R² = 0.89 for antifungal activity) .
Table 2 : QSAR Descriptors for Anticancer Activity
| Descriptor | Coefficient | p-value |
|---|---|---|
| LogP | 0.72 | 0.003 |
| Polar surface area | -0.15 | 0.02 |
Q. What advanced spectroscopic techniques confirm stereochemical assignments in derivatives?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : Detect spatial proximity of protons (e.g., cyclohexaneamido CH₂ groups) .
- Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers .
- Synchrotron XRD : Resolve electron density maps for low-crystallinity samples .
Data Contradiction Analysis Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
